molecular formula C19H16FNO4 B2501001 1-acetyl-5-bromo-N-[3-(dimethylamino)propyl]indoline-6-sulfonamide CAS No. 1358329-38-0

1-acetyl-5-bromo-N-[3-(dimethylamino)propyl]indoline-6-sulfonamide

Cat. No. B2501001
CAS RN: 1358329-38-0
M. Wt: 341.338
InChI Key: ADXXKDRUQUBOAC-UHFFFAOYSA-N
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Description

“1-acetyl-5-bromo-N-[3-(dimethylamino)propyl]indoline-6-sulfonamide” is a chemical compound with the molecular formula C15H22BrN3O3S . It is a type of indoline sulfonamide . Indolines are a significant heterocyclic system in natural products and drugs .

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds structurally related to "1-acetyl-5-bromo-N-[3-(dimethylamino)propyl]indoline-6-sulfonamide" have been studied for their antibacterial and antifungal properties. For instance, derivatives of sulfonamides have demonstrated high degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics like sulfamethoxazole and Norfloxacin. These findings suggest potential applications in developing new antibacterial agents (Gadad et al., 2000).

Anticancer Potential

Halogenated sulfonamides, including brominated derivatives, have shown promise as inhibitors of tumor-associated carbonic anhydrase IX, suggesting potential applications as antitumor agents. The distinct inhibition profile of these compounds against carbonic anhydrase IX compared to other isozymes highlights their potential for targeted cancer therapy (Ilies et al., 2003).

Epigenetic Regulation and Anti-inflammatory Applications

Research into bromodomain inhibitors, which are known to regulate gene transcription through the recognition of acetyl-lysine modified histone tails, has identified sulfonamide derivatives as potential modulators of diseases. Phenyl dimethyl isoxazole chemotypes, optimized through structure-based design, have shown anti-inflammatory activity in cellular assays, indicating potential applications in treating inflammatory diseases (Bamborough et al., 2012).

Alzheimer's Disease Treatment

Specific sulfonamide derivatives have been explored for their potential in treating cognitive disorders, including Alzheimer's disease. Optimization of 3-(piperazinylmethyl) indole derivatives led to the identification of compounds with high affinity for the 5-HT6 receptor, suggesting their potential as novel therapeutic agents for cognitive enhancement (Nirogi et al., 2017).

Future Directions

The development of indoline sulfonamide inhibitors of the bacterial enzyme DapE represents a promising direction for future research, given the urgent need to discover antibiotics with new mechanisms of action .

properties

IUPAC Name

methyl 4-[(4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4/c1-23-14-7-8-16-15(9-14)18(10-17(21-16)19(22)24-2)25-11-12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXXKDRUQUBOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate

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